molecular formula C13H11FO3S B1440939 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1032825-01-6

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No. B1440939
M. Wt: 266.29 g/mol
InChI Key: HDVYXZFEAKBBBP-UHFFFAOYSA-N
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Description

“3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol” is a chemical compound with the empirical formula C7H8BFO4S . It has a molecular weight of 218.01 . The compound is solid in form .


Synthesis Analysis

The synthesis of this compound and its analogs involves several steps. The benzylamine moiety of the compound is oxidized to a hydroxylamine, which is subsequently converted to a nitroso intermediate . The rearrangement of the nitroso leads to an aldoxime .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string CS(=O)(=O)c1ccc(cc1F)B(O)O . The InChI representation is 1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

The formation of oxime from the compound and its analogs is mediated by rat CYP 3A1/2 . The aldoxime produces a radical or a nitrile oxide intermediate that reacts with glutathione (GSH) and hence produces an unusual GSH adduct .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.02 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound is solid in form .

Scientific Research Applications

Synthesis and Applications of Fluorinated Compounds

  • Synthetic Methodologies : Research on the synthesis of fluorinated biphenyls, such as the work by Qiu et al. (2009), demonstrates practical methods for creating key intermediates used in the manufacture of non-steroidal anti-inflammatory materials through bromination and cross-coupling reactions. These methodologies could be relevant to the synthesis of complex fluorinated biphenyls like "3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol" (Qiu et al., 2009).

  • Fluorescent Chemosensors : The development of chemosensors based on fluorophoric platforms, as reviewed by Roy (2021), indicates the potential for fluorinated compounds in detecting a variety of analytes, including metal ions and anions. This suggests possible research applications in the development of novel sensors or diagnostic tools utilizing specific fluorinated structures (Roy, 2021).

Environmental Considerations and Degradation

  • Environmental Persistence and Degradation : Studies on the environmental biodegradability of polyfluoroalkyl chemicals, as reviewed by Liu and Avendaño (2013), provide critical insights into the fate, degradation pathways, and environmental impacts of fluorinated compounds. This knowledge is essential for assessing the environmental safety and sustainability of using such chemicals in various applications (Liu & Avendaño, 2013).

  • Regulatory Criteria and Fluoropolymers : The discussion on fluoropolymers and their classification as polymers of low concern due to their stability and low bioavailability highlights the importance of understanding the chemical and physical properties of fluorinated compounds for regulatory and safety evaluations (Henry et al., 2018).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The compound and its analogs show good potency in animal models of thrombosis . Efforts are being made to improve the oral bioavailability and pharmacokinetic profile of this series while maintaining subnanomolar potency and in vitro selectivity .

properties

IUPAC Name

2-fluoro-4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVYXZFEAKBBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684498
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

CAS RN

1032825-01-6
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4′-(methylsulfonyl)-4-biphenylol (0.42 g, 62%) was prepared as an off-white solid from [4-(methylsulfonyl)phenyl]boronic acid (0.58 g, 2.82 mmol), 4-bromo-2-fluorophenol (0.5 g, 2.57 mmol), 2M Na2CO3 (15 mL) and Pd(PPh3)4 (30 mg 0.03 mmol) in DME (15 mL) in a manner similar to Example 1, Step 1. 1H NMR (400 MHz, CDCl3): δ 7.98 (d, 2H, J=8.6 Hz), 7.70 (d, 2H, J=8.5 Hz), 7.40-7.30 (m, 2H), 7.11 (t, 1H, J=8.6 Hz), 5.22 (d, 1H, J=4.1 Hz), 3.08 (s, 3H); LRMS (APCI), m/z 267 (M+H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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